gamma-Ionone

Description

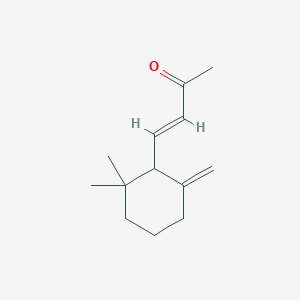

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2-dimethyl-6-methylidenecyclohexyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8,12H,1,5-6,9H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEOKXHPFMOVRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1C(=C)CCCC1(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052543 | |

| Record name | 4-(2,2-Dimethyl-6-methylenecyclohexyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-76-5 | |

| Record name | γ-Ionone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,2-Dimethyl-6-methylenecyclohexyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Aroma of Violets: A Technical Guide to the Natural Occurrence of γ-Ionone in Plants

Abstract

Gamma-ionone (γ-ionone), a C13-norisoprenoid, is a significant contributor to the floral and fruity aromas of many plants. Though often found in smaller quantities than its isomers, α- and β-ionone, its unique olfactory profile makes it a key compound in the essential oils and volatiles of various species. This technical guide provides a comprehensive overview of the natural occurrence of γ-ionone in the plant kingdom, delves into its biosynthetic origins from carotenoid precursors, and outlines robust analytical methodologies for its extraction, identification, and quantification. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, flavor and fragrance chemistry, and drug development who seek a deeper understanding of this valuable natural compound.

Introduction to γ-Ionone

Ionones are a group of aroma compounds known for their characteristic violet scent.[1][2] They are classified as C13-norisoprenoids, which are metabolites derived from the enzymatic degradation of C40 carotenoids.[2][3] The ionone family includes several isomers, primarily α-ionone, β-ionone, and γ-ionone, which differ in the position of the double bond within their cyclohexene ring.[4] While α- and β-ionone are extensively studied and widely distributed, γ-ionone, with its distinct woody and floral notes, holds a unique place in the chemical ecology and sensory profile of the plants that produce it.

The presence and concentration of γ-ionone, alongside its isomers, can significantly influence the overall fragrance of a flower or the flavor of a fruit, making it a compound of great interest to the perfumery, cosmetic, and food industries.[4][5] Furthermore, as plant-derived secondary metabolites, ionones can play roles in plant defense and signaling.[6]

Natural Distribution of γ-Ionone in the Plant Kingdom

While not as ubiquitously reported as β-ionone, γ-ionone is a known constituent of the volatile profiles of several important plant species. Its occurrence is often associated with flowers, where it contributes to attracting pollinators. Notable plant families where ionones, including γ-ionone, have been identified include Rutaceae and Oleaceae.

| Plant Species | Family | Plant Part | Key Ionone Isomers Reported | Reference(s) |

| Boronia megastigma | Rutaceae | Flowers | β-ionone, α-ionone | [7][8][9] |

| Osmanthus fragrans | Oleaceae | Flowers | β-ionone, α-ionone, γ-decalactone | [10][11][12] |

| Viola odorata (Violet) | Violaceae | Flowers | α-ionone, β-ionone | [5] |

| Rosa damascena (Rose) | Rosaceae | Flowers | β-damascone, β-ionone | [5] |

It is important to note that the volatile profile of a plant can vary significantly based on the cultivar, geographic location, stage of development, and environmental conditions.[13] While β-ionone is often the most abundant isomer in species like Boronia megastigma and Osmanthus fragrans, the presence of γ-ionone and other related compounds creates the complex and sought-after aromas of these plants.[7][10][14]

Biosynthesis of γ-Ionone from Carotenoids

The formation of γ-ionone in plants is a fascinating example of secondary metabolism, originating from the oxidative cleavage of carotenoids. This biochemical transformation is catalyzed by a specific class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[15][16]

The primary precursor for ionones is β-carotene, a C40 tetraterpenoid. The CCD1 enzyme family is primarily responsible for cleaving β-carotene at the 9,10 and 9',10' positions to yield C13-norisoprenoids, including the various ionone isomers.[3][17] The specific isomer produced (α, β, or γ) depends on the conformation of the β-carotene substrate and the precise action of the CCD enzyme.

The general pathway is as follows:

-

Substrate Availability: Carotenoids, such as β-carotene, are present in the plastids of plant cells.[16]

-

Enzymatic Cleavage: A Carotenoid Cleavage Dioxygenase (CCD) enzyme, typically CCD1 or CCD4, recognizes and binds to the carotenoid substrate.[17][18]

-

Oxidative Scission: The enzyme catalyzes the oxidative cleavage of the polyene chain of the carotenoid at specific double bonds. For ionones, this occurs at the 9,10 (and 9',10') positions.[3][15]

-

Product Release: The reaction yields two molecules of a C13-norisoprenoid (ionone) and a C14-dialdehyde.[15]

Caption: Fig. 1: Biosynthetic Pathway of γ-Ionone

Analytical Methodologies for Detection and Quantification

The accurate analysis of γ-ionone in complex plant matrices requires sophisticated analytical techniques due to its volatility and often low concentrations. The standard workflow involves sample preparation and extraction, followed by chromatographic separation and mass spectrometric detection.

Sample Preparation and Extraction

The choice of extraction method is critical to ensure the efficient recovery of volatile compounds like γ-ionone while minimizing the degradation of the analyte and the co-extraction of interfering substances.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, non-destructive technique that is highly suitable for the analysis of volatile and semi-volatile compounds in plant tissues.[19] A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample, where it adsorbs the volatile analytes. The fiber is then directly inserted into the injector of a gas chromatograph for thermal desorption and analysis. The choice of fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is crucial for the selective extraction of target compounds.

-

Simultaneous Distillation-Extraction (SDE): This is a more classical and exhaustive technique suitable for larger sample sizes. The sample is subjected to steam distillation, and the volatilized compounds are simultaneously extracted into an organic solvent. While effective, SDE can sometimes lead to the formation of artifacts due to the heating process.

Instrumental Analysis: GC-MS

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile compounds like γ-ionone.[20]

-

Gas Chromatography (GC): The extracted volatiles are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms, HP-INNOWax). The temperature program of the GC oven is optimized to achieve good resolution between γ-ionone and its isomers, as well as other co-eluting compounds.

-

Mass Spectrometry (MS): As compounds elute from the GC column, they are ionized (typically by Electron Ionization - EI) and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its unambiguous identification by comparison to spectral libraries (e.g., NIST, Wiley). For highly complex matrices or trace-level detection, tandem mass spectrometry (MS/MS) can be employed for enhanced selectivity and sensitivity.

Experimental Protocol: HS-SPME-GC-MS Analysis of γ-Ionone

This protocol provides a step-by-step methodology for the analysis of γ-ionone in fresh plant material.

-

Sample Preparation:

-

Accurately weigh approximately 1-2 g of fresh plant material (e.g., flower petals) into a 20 mL headspace vial.

-

If quantitative analysis is desired, add a known amount of an appropriate internal standard (e.g., deuterated ionone or a compound with similar chemical properties but not naturally present in the sample).

-

Seal the vial immediately with a PTFE/silicone septum cap.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C) for an equilibration period (e.g., 15 minutes) to allow volatiles to partition into the headspace.

-

Introduce the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) into the headspace of the vial and expose it for a defined extraction time (e.g., 30 minutes) with constant agitation.

-

Retract the fiber into the needle and immediately transfer it to the GC injector.

-

-

GC-MS Analysis:

-

Injector: Set to a high temperature (e.g., 250°C) in splitless mode for thermal desorption of the analytes from the SPME fiber.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

GC Column: A non-polar or medium-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms).

-

Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped at a rate of 5°C/min to 240°C, and held for 5 minutes.

-

MS Parameters:

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3-4 minutes to prevent filament damage from any residual solvent.

-

-

-

Data Analysis:

-

Identify γ-ionone by comparing its retention time and mass spectrum with that of an authentic standard and by matching against a spectral library.

-

For quantification, calculate the peak area ratio of γ-ionone to the internal standard and determine the concentration using a calibration curve prepared with known standards.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ionone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Research Progress on the Biosynthesis and Regulation of Î-Ionone - Oreate AI Blog [oreateai.com]

- 5. scentspiracy.com [scentspiracy.com]

- 6. scienceopen.com [scienceopen.com]

- 7. boronia_megastigma_nees_ex_bartl [Tinkturenpresse] [tinkturenpresse.de]

- 8. Boronia megastigma - Wikipedia [en.wikipedia.org]

- 9. natureinbottle.com [natureinbottle.com]

- 10. Essential oils [bojensen.net]

- 11. researchgate.net [researchgate.net]

- 12. rainbowextract.com [rainbowextract.com]

- 13. researchgate.net [researchgate.net]

- 14. 浙江彩票-首页 [leffingwell.com]

- 15. mdpi.com [mdpi.com]

- 16. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Metabolism of Carotenoids and β-Ionone Are Mediated by Carotenogenic Genes and PpCCD4 Under Ultraviolet B Irradiation and During Fruit Ripening [frontiersin.org]

- 19. Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analytical Methodologies for Detection of Gamma-Valerolactone, Delta-Valerolactone, Acephate and Azinphos Methyl and Their Associated Metabolites in Complex Biological Matrices - UNT Digital Library [digital.library.unt.edu]

An In-depth Technical Guide to γ-Ionone: Structure, Properties, Synthesis, and Analysis

Abstract

Gamma-ionone (γ-ionone) is a significant terpenoid ketone, prized for its characteristic woody and floral aroma reminiscent of violets. As a structural isomer of the more common alpha- and beta-ionones, its unique exocyclic double bond imparts distinct chemical properties and olfactory notes, making it a valuable ingredient in the flavor and fragrance industries. Beyond its sensory applications, γ-ionone serves as a key chiral building block and a subject of study in carotenoid degradation and biotransformation. This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing its chemical structure, physicochemical properties, synthetic and biosynthetic pathways, modern analytical techniques, and applications. The causality behind experimental choices and the validation inherent in the described protocols are emphasized to ensure scientific integrity and practical utility.

Molecular Structure and Stereochemistry

This compound, systematically named (3E)-4-(2,2-dimethyl-6-methylidenecyclohexyl)but-3-en-2-one, is a C13-apocarotenoid.[1][2] Its molecular identity is defined by the following identifiers:

The defining feature of γ-ionone is the exocyclic double bond at the C6 position of the cyclohexyl ring, which distinguishes it from its endocyclic isomers, α-ionone and β-ionone.[1] This structural attribute is not merely a point of differentiation but is directly responsible for its increased thermal stability compared to the alpha-isomer and its unique scent profile.[1]

Caption: Comparison of classic vs. direct synthetic pathways for γ-ionone.

Direct Synthesis from γ-Cyclocitral: To circumvent the isomerization problem, a more direct and selective route has been developed. This method involves the condensation of γ-cyclocitral with acetone. [1]This approach bypasses the formation of pseudoionone altogether, thereby avoiding the conditions that lead to the problematic isomeric mixture. The resulting hydroxy intermediate is then dehydrated to yield γ-ionone as the sole product. [1] Protocol: Representative Synthesis of γ-Ionone via Pseudoionone Cyclization

-

Objective: To synthesize a mixture of ionones enriched in the γ-isomer from pseudoionone.

-

Causality: The use of a Lewis acid like Boron Trifluoride Etherate (BF₃·Et₂O) at low temperatures favors the kinetically controlled formation of the γ-isomer over the thermodynamically favored α- and β-isomers.

-

Procedure:

-

Reaction Setup: A flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with pseudoionone dissolved in an anhydrous, non-polar solvent (e.g., hexane). The solution is cooled to -20°C in an appropriate bath.

-

Catalyst Addition: A solution of BF₃·Et₂O in the same solvent is added dropwise to the stirred pseudoionone solution over 30-60 minutes, maintaining the temperature at -20°C. The reaction is highly exothermic and careful control of the addition rate is critical to prevent unwanted isomerization.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of maximum γ-ionone formation before significant isomerization occurs.

-

Quenching: Once the reaction is deemed complete (typically 1-2 hours), it is quenched by the slow addition of a cold, saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction & Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to isolate the γ-ionone fraction.

-

-

Self-Validation: The identity and purity of the final product, as well as the isomeric ratio, must be confirmed using GC-MS and NMR spectroscopy.

Enantioselective Synthesis

Producing enantiomerically pure γ-ionone often involves chemo-enzymatic methods. A common strategy is the kinetic resolution of a racemic precursor, such as γ-ionol (the alcohol analog). [4]Lipases, for instance from Pseudomonas cepacia, can selectively acetylate one enantiomer of the alcohol, leaving the other unreacted. The resulting mixture of the acetylated enantiomer and the unreacted alcohol enantiomer can then be separated chromatographically. Subsequent oxidation of the separated alcohol yields the corresponding enantiomerically pure γ-ionone. [4]

Biosynthesis

In nature, ionones are products of the oxidative cleavage of carotenoids, such as β-carotene. [2][5]This degradation is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). [2]These enzymes break down the larger carotenoid molecules at specific double bonds, releasing volatile C13-apocarotenoids, including γ-ionone, which contribute to the characteristic aroma of many flowers and fruits like tamarind and tomato. [2][6]

Analytical Characterization

The accurate identification and quantification of γ-ionone, especially in complex mixtures like essential oils or reaction products, requires sophisticated analytical techniques.

Workflow: GC-MS Analysis of γ-Ionone

Caption: Standard workflow for the analysis of γ-ionone using GC-MS.

Chromatographic Techniques: Gas chromatography (GC) is the cornerstone for analyzing volatile compounds like γ-ionone. [1]* Separation and Quantification: When coupled with a Flame Ionization Detector (FID), GC provides excellent quantification. A non-polar column (e.g., DB-5) or a polar column (e.g., DB-WAX) can be used, with retention indices varying accordingly. [3]* Chiral Separation: To resolve the (R)- and (S)-enantiomers, a chiral stationary phase is required. Cyclodextrin derivatives are commonly used for this purpose, enabling the baseline separation of the two stereoisomers. [1] Spectroscopic Techniques:

-

Mass Spectrometry (MS): Typically performed with a 70 eV electron ionization (EI) source, MS provides structural information through fragmentation patterns. [7][8]The molecular ion (M⁺) peak is expected at m/z = 192. Characteristic fragments result from α-cleavage (e.g., loss of a methyl group to give m/z = 177, or cleavage of the acyl group to give m/z = 43) and Retro-Diels-Alder reactions on the cyclohexyl ring. [7]* Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are definitive for structural elucidation, confirming the presence of the exocyclic methylene group, the gem-dimethyl groups, the enone side chain, and the overall carbon skeleton.

-

Infrared (IR) Spectroscopy: IR analysis reveals key functional groups, including a strong absorption band for the conjugated C=O stretch (around 1670 cm⁻¹) and bands for C=C stretching.

Protocol: Quantitative Analysis by GC-MS

-

Objective: To identify and quantify γ-ionone in an essential oil sample.

-

Causality: GC separates the volatile components based on their boiling points and polarity, while MS provides definitive identification based on mass-to-charge ratio and fragmentation. An internal standard is used to ensure accurate quantification by correcting for injection volume variations.

-

Procedure:

-

Standard Preparation: Prepare a calibration curve using certified reference standards of γ-ionone at five different concentrations in hexane. Add a fixed concentration of an internal standard (e.g., tetradecane) to each.

-

Sample Preparation: Dilute a known weight of the essential oil sample in hexane and add the same fixed concentration of the internal standard.

-

GC-MS Conditions:

-

Injector: Splitless mode, 250°C.

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min.

-

MS Conditions: EI mode at 70 eV, scan range 40-350 amu.

-

-

Analysis: Inject the standards and the sample. Identify the γ-ionone peak by its retention time and by matching its mass spectrum against a reference library (e.g., NIST).

-

Quantification: Calculate the ratio of the γ-ionone peak area to the internal standard peak area for each standard and plot this against concentration to generate the calibration curve. Use the area ratio from the sample to determine its γ-ionone concentration from the curve.

-

-

Self-Validation: The linearity of the calibration curve (R² > 0.995) validates the quantitative method. The mass spectrum of the peak identified as γ-ionone in the sample must show a high match factor (>90%) with the library spectrum.

Applications and Biological Relevance

-

Flavor and Fragrance: The primary application of γ-ionone is in the flavor and fragrance industry. [1]Its woody-floral scent is a key component in creating violet and orris accords in fine perfumery. [6]It is also used as a flavoring agent in food products, including beverages and baked goods. [3]The International Fragrance Association (IFRA) provides standards for its use, and it is generally recognized as safe (GRAS) by FEMA. [3]* Biotechnology and Research: γ-Ionone serves as a precursor for the biotransformation into other valuable compounds. [1]Fungal species like Aspergillus niger can hydroxylate γ-ionone, producing derivatives with potentially novel sensory or biological properties. [1]* Biological Activity: While research is ongoing, some studies have investigated the potential biological activities of ionones, including antimicrobial and anti-inflammatory effects. [1]

Safety and Handling

This compound is considered safe for its intended use in flavors and fragrances. However, as with any chemical, proper handling is essential.

-

GHS Classification: It may be classified as H411: Toxic to aquatic life with long-lasting effects. [3]* Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Reactivity: It is a stable compound but should be kept away from strong acids, alkalis, and oxidizing agents to prevent degradation or isomerization. [9]* Storage: Store in a cool, dry place in a tightly sealed container, away from heat and direct sunlight.

References

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5363741, this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Ionone. Retrieved from [Link]

-

Al-Aamri, M. S., et al. (2019). Ionone Is More than a Violet's Fragrance: A Review. MDPI. Retrieved from [Link]

-

ResearchGate. (2000). Synthesis and Olfactory Evaluation of (+)- and (−)-γ-Ionone. Retrieved from [Link]

-

Scentspiracy. (n.d.). Methyl Ionone Gamma (1335-46-2) – Premium Synthetic Ingredient for Perfumery. Retrieved from [Link]

-

IFF. (n.d.). Meth Ionone Gamma Pure | Fragrance Ingredients. Retrieved from [Link]

-

ResearchGate. (2017). The Mass Spectra Analysis for α-Ionone and β-Ionone. Retrieved from [Link]

-

Arab American University Digital Repository. (2017). The Mass Spectra Analysis for α-Ionone and β-Ionone. Retrieved from [Link]

Sources

- 1. This compound (CAS 79-76-5)|High Purity|For Research [benchchem.com]

- 2. Ionone - Wikipedia [en.wikipedia.org]

- 3. This compound | C13H20O | CID 5363741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound, 79-76-5 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. repository.aaup.edu [repository.aaup.edu]

- 9. johndwalsh.com [johndwalsh.com]

A Technical Guide to the Stereoisomers of gamma-Ionone: Synthesis, Separation, and Olfactory Distinction

This guide provides an in-depth exploration of the stereoisomers of gamma-ionone, a valuable fragrance ingredient. We will delve into the profound impact of stereochemistry on its olfactory properties, outline methodologies for the synthesis and separation of its enantiomers, and present protocols for their analytical and sensory characterization. This document is intended for researchers, chemists, and professionals in the flavor, fragrance, and drug development industries who require a deep technical understanding of chiral aroma compounds.

Introduction: The Significance of Chirality in Aroma Compounds

This compound is a C13-apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids, which are significant contributors to the aromas of various flowers and fruits.[1] While structurally similar to the more common alpha- and beta-ionone isomers, this compound, characterized by an exocyclic double bond, possesses unique and commercially valuable fragrance characteristics.[2] Its chemical structure, (E)-4-(2,2-dimethyl-6-methylidenecyclohexyl)but-3-en-2-one, contains a single stereocenter at the C6 position of the cyclohexyl ring, giving rise to two non-superimposable mirror-image isomers, or enantiomers: (R)- and (S)-gamma-ionone.

The critical importance of stereochemistry in fragrance science cannot be overstated. The interaction between an odorant molecule and an olfactory receptor is a highly specific, three-dimensional process. Consequently, enantiomers of a chiral molecule can, and often do, exhibit remarkably different olfactory profiles, both in character and intensity. Understanding and controlling the stereochemistry of this compound is paramount for creating specific and refined fragrance compositions. This guide will illuminate the stark olfactory differences between its (R) and (S) forms and provide the technical foundation for their selective synthesis and analysis.

Olfactory Profiles of (R)- and (S)-gamma-Ionone: A Study in Contrast

The two enantiomers of this compound present a classic example of how chirality dictates sensory perception. Olfactory evaluations consistently show a significant difference between the two isomers in both their scent description and detection thresholds.[3]

(R)-gamma-Ionone is the more impactful of the two enantiomers. It is characterized by a powerful and pleasant aroma profile that is highly sought after in perfumery. The scent is often described as having warm, woody, and floral notes, with a distinct violet and orris character. Its complexity and substantivity make it a valuable component in a wide range of fragrance applications, from fine perfumes to personal care products.

(S)-gamma-Ionone , in stark contrast, is significantly weaker in odor intensity. Its character is often described as less pleasant, with more herbaceous, camphor-like, or even slightly "green" notes. Due to its lower impact and less desirable scent profile, it is generally considered the less valuable enantiomer from an olfactory standpoint.

The dramatic divergence in their scents underscores the highly specific nature of olfactory receptors, which can clearly distinguish between the two chiral arrangements.

Table 1: Comparative Olfactory Properties of this compound Enantiomers

| Property | (R)-gamma-Ionone | (S)-gamma-Ionone | Reference |

| Odor Character | Strong, warm, woody, floral, violet, orris | Weak, herbaceous, camphoraceous, green | [3] |

| Odor Intensity | High | Low | [3] |

| Detection Threshold | Significantly lower | Higher | [3] |

Stereoselective Synthesis and Chiral Separation

The production of enantiomerically pure or enriched this compound is a significant challenge. Traditional chemical synthesis routes, such as the acid-catalyzed cyclization of pseudoionone, typically yield a racemic mixture (an equal mix of both enantiomers) along with other ionone isomers like alpha- and beta-ionone.[4] To obtain the desired single enantiomer, specialized techniques of stereoselective synthesis or chiral resolution are required.

Biocatalysis and Enzyme-Mediated Synthesis

Biocatalysis has proven to be a highly effective strategy for producing optically pure ionone isomers.[5] These methods leverage the inherent stereoselectivity of enzymes to preferentially produce or modify one enantiomer over the other. A common and powerful approach is the lipase-mediated kinetic resolution of a racemic precursor, such as gamma-ionol (the alcohol corresponding to this compound).

Causality: Lipases are enzymes that catalyze the hydrolysis of esters or, in reverse, the formation of esters (acylation). In a non-aqueous solvent, a lipase can acylate an alcohol using an acyl donor (e.g., vinyl acetate). Because the enzyme's active site is chiral, it will often react much faster with one enantiomer of a racemic alcohol than the other. This difference in reaction rate allows for the separation of the fast-reacting enantiomer (as an ester) from the unreacted, slow-reacting enantiomer (as an alcohol). These two separated precursors can then be converted to their respective (R)- and (S)-gamma-ionone enantiomers. Lipases from organisms like Pseudomonas cepacia have been used effectively for this purpose.[3]

Chiral Chromatography

Another essential technique for separating enantiomers is chiral chromatography.[6] This method uses a stationary phase that is itself chiral, allowing it to interact differently with the (R) and (S) enantiomers of the analyte passing through the column. This differential interaction leads to different retention times, enabling their separation.

Causality: The chiral stationary phase (CSP) creates a transient diastereomeric complex with each enantiomer. The stability of these complexes differs, causing one enantiomer to be retained longer on the column than the other. Cyclodextrin derivatives are commonly used as chiral selectors in gas chromatography (GC) for the separation of ionone enantiomers.[7][8] The choice of the specific cyclodextrin and its derivatization is critical for achieving optimal separation.

Analytical and Sensory Evaluation Protocols

To confirm the enantiomeric purity and characterize the distinct olfactory properties of the separated this compound isomers, a combination of instrumental analysis and sensory evaluation is required.

Protocol: Chiral Gas Chromatography (GC) Analysis

This protocol outlines the determination of the enantiomeric excess (e.e.) of a this compound sample.

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.

Methodology:

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or diethyl ether) to a concentration of approximately 100-500 ppm.

-

Instrumentation: Use a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

Chiral Column: Install a capillary column with a chiral stationary phase. A common choice is a cyclodextrin-based column, such as one coated with heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin.[7]

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 250°C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 2-5°C/min to 200°C. (Note: The temperature program must be optimized to achieve baseline separation).

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

-

Data Analysis: Integrate the peak areas for the two separated enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Protocol: Gas Chromatography-Olfactometry (GC-O) Evaluation

GC-O is the definitive technique for linking a specific chemical compound to its perceived aroma.[9][10] It allows a trained sensory panelist to smell the effluent from the GC column as compounds elute.

Objective: To describe and compare the odor character of the separated (R)- and (S)-gamma-ionone enantiomers as they elute from the GC.

Methodology:

-

Instrumentation: Utilize a GC system as described above, but with the column effluent split between a chemical detector (FID or Mass Spectrometer) and a heated sniffing port (olfactometry port).[11]

-

Sample Analysis: Inject an enantiomerically pure or enriched sample onto the chiral GC column.

-

Sensory Evaluation: A trained assessor sniffs the effluent from the olfactometry port throughout the chromatographic run. The assessor records the retention time and provides a detailed description of any perceived odor.

-

Data Correlation: The timing of the odor perception is correlated with the peaks detected by the FID/MS, confirming the identity and specific odor of each eluting enantiomer.

-

Aroma Intensity (Optional): More advanced GC-O methods, such as Aroma Extract Dilution Analysis (AEDA), can be used. This involves analyzing a dilution series of the sample to determine the "flavor dilution" (FD) factor, which corresponds to the highest dilution at which an odor can still be perceived, providing a semi-quantitative measure of odor potency.[12]

Conclusion

The case of this compound provides a compelling demonstration of the critical role of stereochemistry in the field of aroma science. The profound olfactory differences between the (R)-enantiomer (powerful, woody-violet) and the (S)-enantiomer (weak, herbaceous) highlight the exquisite selectivity of human olfactory receptors. For scientists and product developers, the ability to synthesize, separate, and analyze these stereoisomers is not merely an academic exercise; it is a fundamental requirement for creating high-quality, targeted, and reproducible fragrance profiles. The biocatalytic and chromatographic techniques detailed in this guide represent key enabling technologies for accessing the full potential of chiral molecules like this compound, paving the way for next-generation innovations in the flavor and fragrance industry.

References

- Serra, S., Fuganti, C., & Brenna, E. (2005). Synthesis and Olfactory Evaluation of (+)- and (−)-γ-Ionone. Helvetica Chimica Acta, 88(7), 1644-1650. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/hlca.200590129]

- Al-Aboudi, A., & Ali, B. (2020). Ionone Is More than a Violet's Fragrance: A Review. Molecules, 25(23), 5536. [URL: https://www.mdpi.com/1420-3049/25/23/5536]

- The Good Scents Company. (n.d.). alpha-isomethyl ionone. TGSC Information System. [URL: http://www.thegoodscentscompany.

- Scentspiracy. (n.d.). Methyl Ionone Gamma (1335-46-2) – Premium Synthetic Ingredient for Perfumery. [URL: https://scentspiracy.com/product/methyl-ionone-gamma-a-tocopherol/]

- Serra, S. (2015). Recent Advances in the Synthesis of Carotenoid-Derived Flavours and Fragrances. Flavour and Fragrance Journal, 30(5), 327-345. [URL: https://www.researchgate.net/figure/Odor-descriptions-and-detection-thresholds-of-ionone-isomers_tbl1_277142478]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/gamma-Ionone]

- Červený, L., et al. (2005). The Synthesis of Ionones. Chemical Papers, 59(4), 268-273. [URL: https://www.chempap.org/file_access.php?file=594_268-273.pdf]

- Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Atmosphere, 4(4), 495-511. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5459207/]

- Schurig, V., & Glausch, A. (1999). Enantiomer separation of alpha-ionone using gas chromatography with cyclodextrin derivatives as chiral stationary phases. Journal of Chromatography A, 865(1-2), 201-210. [URL: https://pubmed.ncbi.nlm.nih.gov/10634381/]

- Api, A.M., et al. (2020). RIFM fragrance ingredient safety assessment, ionone (mixed isomers), CAS registry number 8013-90-9. Food and Chemical Toxicology, 141, 111422. [URL: https://www.sciencedirect.com/science/article/pii/S027869152030310X]

- BenchChem. (n.d.). This compound (CAS 79-76-5). [URL: https://www.benchchem.com/product/b1275]

- Brenna, E., et al. (1998). Enzyme-mediated synthesis of (R)- and (S)-α-ionone. Journal of the Chemical Society, Perkin Transactions 1, (24), 4129-4134. [URL: https://pubs.rsc.org/en/content/articlelanding/1998/p1/a806943c]

- Schurig, V., & Glausch, A. (1999). Enantiomer separation of α-ionone using gas chromatography with cyclodextrin derivatives as chiral stationary phases. ResearchGate. [URL: https://www.researchgate.

- Alpha MOS. (2024). Fragrance And Flavor Component Analysis: Techniques And Applications. News & Blogs. [URL: https://www.alpha-mos.

- Brattoli, M., et al. (2013). (PDF) Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. ResearchGate. [URL: https://www.researchgate.

- LCGC International. (2023). Separation of Chiral Enantiomers in LC Enantioseparations. [URL: https://www.lcgc-international.

- The Good Scents Company. (n.d.). This compound. TGSC Information System. [URL: http://www.thegoodscentscompany.

- GL Sciences. (n.d.). GC-Olfactometry; PHASER publications. [URL: https://www.glsciences.

- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/374051-Chiral-Separation-and-Enantiomeric-Analysis-Critical-Importance-in-Pharmaceutical-Development/]

- Wikipedia. (n.d.). Gas chromatography–olfactometry. [URL: https://en.wikipedia.

- Ares, A.M., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Journal of Chromatography A, 1685, 463595. [URL: https://uvadoc.uva.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C13H20O | CID 5363741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. This compound (CAS 79-76-5)|High Purity|For Research [benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Enantiomer separation of alpha-ionone using gas chromatography with cyclodextrin derivatives as chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 11. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

The Degradation Nexus of γ-Ionone: A Technical Guide to Its Biological and Abiotic Fates

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Ionone, a lesser-explored yet significant member of the rose ketone family, presents a unique degradation profile owing to its characteristic exocyclic double bond. This technical guide provides a comprehensive exploration of the known degradation pathways of γ-ionone, with a primary focus on microbial and fungal biotransformations. We delve into the enzymatic machinery responsible for its catabolism, identify key metabolic intermediates, and present detailed, field-proven methodologies for the investigation of these processes. Furthermore, this guide addresses the abiotic degradation of γ-ionone, albeit with the caveat of limited direct research, by extrapolating from the established principles of photochemical and oxidative chemistry of related ionone isomers. The content herein is designed to equip researchers with the foundational knowledge and practical protocols necessary to advance our understanding of γ-ionone's metabolic fate, a critical aspect for its application in the flavor, fragrance, and pharmaceutical industries.

Introduction: The Enigmatic γ-Ionone

Ionones, C13-apocarotenoids derived from the enzymatic cleavage of carotenoids, are renowned for their potent floral and woody aromas.[1] While α- and β-ionone have been extensively studied, γ-ionone remains a more enigmatic molecule. Its distinct structural feature, an exocyclic double bond, imparts higher thermal stability compared to its isomers and contributes to its unique woody-floral scent profile.[2] Beyond its olfactory properties, the degradation of γ-ionone is of significant interest. Understanding its metabolic fate is crucial for assessing its environmental persistence, toxicological profile, and for the potential biotechnological production of novel, high-value derivatives. This guide will illuminate the pathways through which γ-ionone is transformed, providing a technical framework for researchers in the field.

Fungal Biotransformation: A Realm of Oxidative and Reductive Reactions

Fungi, with their diverse enzymatic arsenals, are particularly adept at metabolizing terpenoids like γ-ionone.[3] The primary mechanisms of fungal degradation involve a series of oxidative and reductive reactions, primarily targeting the cyclohexene ring and the ketone functional group.

Key Fungal Players and Their Metabolic Strategies

Several fungal species have been identified as potent transformers of γ-ionone. Notably, Aspergillus niger, Penicillium corylophilum, Nigrospora oryzae, Curvularia lunata, and Fusarium culmorum have demonstrated the ability to degrade this compound, albeit with varying metabolic outcomes.[4]

-

Aspergillus niger and Penicillium corylophilum : These fungi have been shown to efficiently oxidize the C2 and C3 positions of the γ-ionone ring.[4] Aspergillus niger, in particular, produces 2-hydroxy-γ-ionone and 3-oxo-γ-ionone in high yields.[4] In contrast, for Penicillium corylophilum, reductive pathways, targeting the ketone and the conjugated double bond, are more prominent.[4]

-

Nigrospora oryzae , Curvularia lunata , and Fusarium culmorum : These fungal species exhibit a more aggressive degradation of γ-ionone, leading to a complex mixture of unidentified compounds.[4] This suggests a more extensive breakdown of the ionone framework, a promising area for future research to uncover novel catabolic pathways. Curvularia lunata is known to possess the ability to oxidize the 4,5-double bond in other ionone isomers, which could be a potential pathway for γ-ionone as well.[5]

The Central Role of Cytochrome P450 Monooxygenases

The initial and often rate-limiting step in the fungal degradation of γ-ionone is hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) monooxygenases.[2] These heme-containing enzymes are capable of introducing an oxygen atom into non-activated C-H bonds with high regio- and stereoselectivity.[6] In the case of γ-ionone, the primary target for this allylic hydroxylation is the C2 position, which is adjacent to the endocyclic double bond.[2]

Proposed Fungal Degradation Pathway of γ-Ionone

Based on the identified metabolites from Aspergillus niger and Penicillium corylophilum, a primary degradation pathway can be proposed. This pathway involves a series of oxidation and reduction steps.

Caption: Proposed fungal degradation pathway of γ-ionone.

Abiotic Degradation: The Unexplored Frontier

While microbial degradation of γ-ionone has been partially elucidated, its abiotic degradation through photochemical and oxidative processes remains largely uninvestigated. However, by examining the fate of the closely related β-ionone, we can infer potential pathways for γ-ionone.

Photochemical Degradation

Direct photolysis of β-ionone leads to the formation of (Z)-retro-γ-ionone and an α-pyran derivative.[7] It is plausible that γ-ionone, upon exposure to UV radiation, could undergo similar isomerization and cyclization reactions. The exocyclic double bond in γ-ionone may, however, lead to different photochemical products, a hypothesis that warrants experimental verification.

Oxidative Degradation

Oxidative cleavage of the double bonds in the ionone structure is a likely degradation pathway in the presence of strong oxidants like ozone (O₃) and hydroxyl radicals (•OH). The reaction of β-ionone with ozone and hydroxyl radicals has been shown to yield smaller carbonyl compounds such as glyoxal and methylglyoxal.[8] Oxidative cleavage of the exocyclic and endocyclic double bonds of γ-ionone by ozonolysis would be expected to break the ring and the side chain, respectively, leading to the formation of various smaller, oxygenated molecules.[9]

Methodologies for Studying γ-Ionone Degradation

To facilitate further research in this area, this section provides detailed protocols for key experiments.

Fungal Biotransformation of γ-Ionone

This protocol outlines a general procedure for studying the degradation of γ-ionone by fungal cultures.

Protocol 1: Fungal Biotransformation

-

Fungal Strain and Culture Preparation:

-

Obtain a pure culture of the desired fungal strain (e.g., Aspergillus niger).

-

Prepare a potato dextrose agar (PDA) plate and inoculate it with the fungal spores.

-

Incubate at 25-28°C for 5-7 days until sporulation is observed.

-

Prepare a spore suspension by adding sterile 0.1% Tween 80 solution to the PDA plate and gently scraping the surface.

-

Adjust the spore concentration to approximately 1 x 10⁷ spores/mL.

-

-

Biotransformation Setup:

-

Prepare 250 mL Erlenmeyer flasks containing 100 mL of sterile malt extract medium.[10]

-

Inoculate each flask with 1 mL of the spore suspension.

-

Incubate the flasks at 25-28°C on a rotary shaker at 150 rpm for 48-72 hours to allow for biomass growth.

-

Prepare a stock solution of γ-ionone in ethanol (e.g., 10 mg/mL).

-

Add the γ-ionone stock solution to the fungal cultures to a final concentration of 100-200 mg/L.

-

Include a control flask with the fungal culture but without γ-ionone, and another control flask with the medium and γ-ionone but without the fungus.

-

-

Incubation and Sampling:

-

Continue the incubation under the same conditions for a period of 7 to 20 days.[10]

-

Withdraw samples (e.g., 5 mL) at regular intervals (e.g., every 24 or 48 hours) for analysis.

-

-

Extraction of Metabolites:

-

Centrifuge the collected samples to separate the mycelium from the culture broth.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude extract containing γ-ionone and its metabolites.

-

Analytical Methodology: GC-MS for Metabolite Identification

Gas chromatography-mass spectrometry (GC-MS) is the primary technique for the separation and identification of volatile and semi-volatile compounds like γ-ionone and its degradation products.

Protocol 2: GC-MS Analysis

-

Sample Preparation and Derivatization:

-

Dissolve the crude extract in a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

For the analysis of polar metabolites (e.g., hydroxylated derivatives), a derivatization step is often necessary to increase their volatility. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

To 100 µL of the dried extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

-

Heat the mixture at 70°C for 30 minutes.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 min.

-

Ramp: 5°C/min to 280°C, hold for 10 min.

-

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis:

-

Identify the peaks by comparing their mass spectra with reference spectra in libraries such as NIST and Wiley.

-

Confirm the identity of the metabolites by comparing their retention times and mass spectra with those of authentic standards, if available.

-

Quantify the metabolites using a suitable internal standard.

-

Caption: Experimental workflow for γ-ionone degradation analysis.

Enzymatic Assay: Cytochrome P450 Activity

This protocol provides a general framework for assaying the activity of CYP450 enzymes involved in γ-ionone hydroxylation.

Protocol 3: Cytochrome P450 Enzyme Assay

-

Enzyme Source:

-

Microsomes from a fungal strain known to degrade γ-ionone (e.g., Aspergillus niger).

-

Alternatively, heterologously expressed and purified CYP450 enzyme.

-

-

Reaction Mixture (Total volume of 200 µL):

-

100 mM Potassium phosphate buffer (pH 7.4).

-

1-10 µM CYP450 enzyme (or 0.1-0.5 mg/mL microsomal protein).

-

1 mM NADPH (or an NADPH-regenerating system).

-

10-100 µM γ-ionone (substrate, dissolved in a minimal amount of DMSO).

-

-

Assay Procedure:

-

Pre-incubate the enzyme, buffer, and substrate at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for 15-60 minutes.

-

Stop the reaction by adding 100 µL of ice-cold acetonitrile.

-

-

Analysis of Products:

-

Centrifuge the reaction mixture to precipitate the protein.

-

Analyze the supernatant for the formation of hydroxylated γ-ionone products using HPLC or LC-MS.

-

Data Presentation

Table 1: Fungal Biotransformation Products of γ-Ionone

| Fungal Strain | Metabolite | Transformation Type | Reference |

| Aspergillus niger | 2-Hydroxy-γ-ionone | Hydroxylation | [4] |

| 3-Oxo-γ-ionone | Oxidation | [4] | |

| Penicillium corylophilum | 2-Hydroxy-γ-ionone | Hydroxylation | [4] |

| Reduced γ-ionone derivatives | Reduction | [4] | |

| Nigrospora oryzae | Unknown degradation products | Extensive degradation | [4] |

| Curvularia lunata | Unknown degradation products | Extensive degradation | [4] |

| Fusarium culmorum | Unknown degradation products | Extensive degradation | [4] |

Conclusion and Future Perspectives

The degradation of γ-ionone is a multifaceted process, with fungal biotransformation currently being the most understood pathway. The identification of hydroxylated and reduced derivatives from fungi like Aspergillus niger and Penicillium corylophilum provides a solid foundation for elucidating the enzymatic mechanisms involved, with cytochrome P450 monooxygenases playing a pivotal role. However, significant knowledge gaps remain. The extensive degradation of γ-ionone by other fungal species points towards novel catabolic pathways that are yet to be discovered. Furthermore, the abiotic degradation of γ-ionone through photochemical and oxidative processes is a virtually unexplored area that requires dedicated investigation.

Future research should focus on:

-

Metabolite Identification: Elucidating the structures of the unknown degradation products from Nigrospora oryzae, Curvularia lunata, and Fusarium culmorum.

-

Enzyme Characterization: Isolating and characterizing the specific CYP450s and other enzymes responsible for γ-ionone degradation.

-

Pathway Elucidation: Constructing complete metabolic pathways in these fungi.

-

Abiotic Degradation Studies: Investigating the photochemical and oxidative degradation pathways of γ-ionone to understand its environmental fate.

By addressing these research questions, we can gain a more complete understanding of the degradation nexus of γ-ionone, unlocking its full potential in various industrial applications and ensuring its safe and sustainable use.

References

-

Serra, S., et al. (2018). Fungi-Mediated Biotransformation of the Isomeric Forms of the Apocarotenoids Ionone, Damascone and Theaspirane. Molecules, 24(1), 19. [Link]

-

Khiralla, A., et al. (2022). Bioactive compounds of Curvularia species as a source of various biological activities and biotechnological applications. Frontiers in Fungal Biology, 3, 1047953. [Link]

-

Serra, S., & De Simeis, D. (2018). Fungi-Mediated Biotransformation of the Isomeric Forms of the Apocarotenoids Ionone, Damascone and Theaspirane. ResearchGate. [Link]

-

Sethi, S., & Prakash, O. (2015). Biotransformation of terpenoids by fungi and bacteria - A literature update. Journal of Medicinal and Aromatic Plant Sciences, 37(1-4), 1-17. [Link]

-

Sethi, S., & Prakash, O. (2015). Biotransformation of terpenoids by fungi and bacteria - A literature update. Semantic Scholar. [Link]

-

Havinga, E., & Schlatmann, J. L. M. A. (1961). Photochemistry of non-conjugated dienones. Part V. Photolysis of (E)-β-ionone and its isomeric α-pyran. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Yadav, V. G., et al. (2023). Biotransformation of Terpenoids. ResearchGate. [Link]

-

El-Sayed, M. T., et al. (2022). a Secondary Metabolite of Curvularia lunata's Biotransformation as a Promising cPLA-2 and sPLA-2 Inhibitor in B[a]PInduced Lung Toxicity. Bentham Science. [Link]

-

Demyttenaere, J. C. R., & De Kimpe, N. (2001). Biotransformation of terpenes by fungi - Study of the pathways involved. ResearchGate. [Link]

-

Janocha, S., & Bernhardt, R. (2015). Terpene Hydroxylation with Microbial Cytochrome P450 Monooxygenases. ResearchGate. [Link]

-

Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Master Organic Chemistry. [Link]

-

Janocha, S., & Bernhardt, R. (2013). Terpene hydroxylation with microbial cytochrome P450 monooxygenases. Methods in Molecular Biology, 987, 149-166. [Link]

-

Alvarenga, N., et al. (2001). Biotransformation of squamulosone by Curvularia lunata ATCC 12017. Phytochemistry, 57(3), 377-383. [Link]

-

Mituła, E., et al. (2002). Biotransformation XLVII: transformations of 5-ene steroids in Fusarium culmorum culture. Journal of Steroid Biochemistry and Molecular Biology, 82(2-3), 227-232. [Link]

-

Lee, D. Y., et al. (2018). Efficient production of oxidized terpenoids via engineering fusion proteins of terpene synthase and cytochrome P450. Metabolic Engineering, 47, 329-337. [Link]

-

Khiralla, A., et al. (2022). Bioactive compounds of Curvularia species as a source of various biological activities and biotechnological applications. ResearchGate. [Link]

-

Pateraki, I., Heskes, A. M., & Hamberger, B. (2015). Cytochromes P450 for Terpene Functionalisation and Metabolic Engineering. ResearchGate. [Link]

-

de Koning, S., et al. (2005). Microbial Metabolomics with Gas Chromatography/ Mass Spectrometry. Analytical Chemistry, 77(24), 8006-8015. [Link]

-

Wikipedia. (n.d.). Ionone. Wikipedia. [Link]

-

AZoLifeSciences. (2023). Using GC-MS to Analyze Human Metabolites. AZoLifeSciences. [Link]

-

Wang, J., et al. (2021). Hydroxylases involved in terpenoid biosynthesis: a review. Molecules, 26(23), 7353. [Link]

-

Chem Survival. (2021). Lecture Video Ch8 21 Oxidative Cleavage. YouTube. [Link]

-

Ham, J. E., & Wells, J. R. (2009). β-Ionone reactions with ozone and OH radical: Rate constants and gas-phase products. Atmospheric Environment, 43(31), 4747-4755. [Link]

-

Dvořáková, M., et al. (2007). The Synthesis of Ionones. Journal of the University of Chemical Technology and Metallurgy, 42(1), 61-66. [Link]

-

von Sonntag, C., & von Gunten, U. (2010). Reaction of ozone with hydrogen peroxide (peroxone process): a revision of current mechanistic concepts based on thermokinetic and quantum-chemical considerations. Environmental Science & Technology, 44(9), 3271-3277. [Link]

-

Bilska, K., et al. (2021). Metabolomic Aspects of Conservative and Resistance-Related Elements of Response to Fusarium culmorum in the Grass Family. International Journal of Molecular Sciences, 22(16), 8886. [Link]

-

Kouam, S. F., et al. (2013). Metabolites from Combretum dolichopetalum and its associated endophytic fungus Nigrospora oryzae--Evidence for a metabolic partnership. Phytochemistry, 91, 213-219. [Link]

-

Lysøe, E., et al. (2014). Secondary metabolites of F. culmorum detected by UPLC-MS. ResearchGate. [Link]

-

Dmochowska-Gładysz, J., et al. (2000). Biotransformation XLV. Transformations of 4-ene-3-oxo steroids in Fusarium culmorum culture. Journal of Steroid Biochemistry and Molecular Biology, 72(3-4), 153-158. [Link]

-

National Center for Biotechnology Information. (n.d.). gamma-IONONE. PubChem. [Link]

-

Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 114, 30.4.1-30.4.32. [Link]

-

Gutiérrez, A., et al. (2001). Effect of oxygen, ozone and hydrogen peroxide bleaching stages on the contents and composition of extractives of Eucalyptus globulus kraft pulps. Holzforschung, 55(2), 133-138. [Link]

-

Lee, J. E., et al. (2018). Targeted metabolomics for Aspergillus oryzae-mediated biotransformation of soybean isoflavones, showing variations in primary metabolites. Food Chemistry, 269, 584-590. [Link]

-

Kanehisa Laboratories. (n.d.). KEGG PATHWAY: Tyrosine metabolism - Aspergillus oryzae. KEGG. [Link]

Sources

- 1. Ionone - Wikipedia [en.wikipedia.org]

- 2. This compound (CAS 79-76-5)|High Purity|For Research [benchchem.com]

- 3. jmaps.in [jmaps.in]

- 4. Fungi-Mediated Biotransformation of the Isomeric Forms of the Apocarotenoids Ionone, Damascone and Theaspirane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Bioactive compounds of Curvularia species as a source of various biological activities and biotechnological applications [frontiersin.org]

- 6. Terpene hydroxylation with microbial cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photochemistry of non-conjugated dienones. Part V. Photolysis of (E)-β-ionone and its isomeric α-pyran - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Stability of γ-Ionone and its Isomers for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the thermal stability of γ-ionone in comparison to its α- and β-isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical principles governing the stability of these C13-norisoprenoid ketones, outlines detailed experimental protocols for their assessment, and discusses the implications of their thermal behavior in various applications.

Executive Summary

Ionone isomers, valued for their characteristic floral and woody scents, are crucial components in the fragrance, flavor, and pharmaceutical industries. Their stability under thermal stress is a critical parameter that influences product formulation, shelf-life, and the integrity of active pharmaceutical ingredients. This guide establishes that the thermodynamic stability of ionone isomers follows the order β > α > γ. While β-ionone represents the most thermodynamically stable isomer due to its fully conjugated system, γ-ionone, with its exocyclic double bond, exhibits a unique stability profile. Under thermal duress, γ-ionone is prone to isomerization to the more stable α- and β-forms. Understanding the kinetics and mechanisms of these transformations is paramount for controlling product quality and ensuring efficacy. This guide provides the theoretical foundation and practical methodologies to investigate and mitigate the thermal degradation of γ-ionone.

Introduction to Ionone Isomers: Structure and Physicochemical Properties

Ionones are a group of closely related cyclic ketones that differ in the position of the double bond within their cyclohexene ring. This structural variation has a profound impact on their chemical and physical properties, including their thermal stability.

-

α-Ionone: Possesses an endocyclic double bond that is not in conjugation with the carbonyl group of the butenone side chain.

-

β-Ionone: Features an endocyclic double bond in conjugation with the side chain, which imparts significant thermodynamic stability.

-

γ-Ionone: Is distinguished by an exocyclic double bond, a structural feature that influences its reactivity and thermal behavior.

The synthesis of these isomers often starts from pseudoionone, which undergoes acid-catalyzed cyclization. The reaction conditions, including temperature and the nature of the acidic catalyst, can be tuned to favor the formation of a particular isomer.[1] Notably, γ-ionone can be a significant product under certain kinetic-controlled conditions, but it can subsequently rearrange to the thermodynamically more stable β-ionone.[1]

Molecular Structures of Ionone Isomers

Caption: Molecular structures of α-, β-, and γ-ionone.

Comparative Thermal Stability of Ionone Isomers

The thermal stability of an organic molecule is intrinsically linked to its structure. For the ionone isomers, the arrangement of double bonds within the cyclic moiety is the primary determinant of their relative stabilities.

Thermodynamic vs. Kinetic Stability

It is crucial to distinguish between thermodynamic and kinetic stability. Thermodynamic stability refers to the relative energy of the isomers, with the most stable isomer having the lowest Gibbs free energy. Kinetic stability, on the other hand, relates to the energy barrier that must be overcome for a transformation to occur.

In the context of ionones, β-ionone is the most thermodynamically stable isomer due to the extended conjugation between the double bond in the ring and the enone side chain.[1] This conjugation allows for delocalization of π-electrons, which lowers the overall energy of the molecule. γ-Ionone, while being a potential kinetic product in the cyclization of pseudoionone, is thermodynamically less stable than both α- and β-ionone.[1] However, some evidence suggests that the exocyclic double bond in γ-ionone may confer a degree of kinetic stability against certain thermal degradation pathways compared to the endocyclic, non-conjugated double bond of α-ionone.

Isomerization Pathways under Thermal Stress

Heat can provide the necessary activation energy for the isomerization of less stable ionone isomers to more stable ones. The primary thermal transformation for γ-ionone is its isomerization to α- and β-ionone. This process is often acid-catalyzed but can also occur purely under thermal conditions, albeit likely at higher temperatures.

Caption: Thermal isomerization pathways of ionone isomers.

The isomerization of α-ionone to β-ionone is also a well-documented process that is accelerated at elevated temperatures.[1] This suggests that any formulation containing α- or γ-ionone is at risk of compositional changes upon heating, leading to a shift towards the more stable β-isomer.

Experimental Assessment of Thermal Stability

A robust evaluation of the thermal stability of ionone isomers requires a multi-faceted approach, employing several analytical techniques to obtain a comprehensive understanding of their behavior under thermal stress.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for assessing the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere.

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified ionone isomer into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the mass (%) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

The derivative of the mass loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition (Tmax).

-

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the purified ionone isomer into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic peaks corresponding to boiling and exothermic peaks that may indicate decomposition.

-

The onset of an exothermic decomposition peak can provide further evidence of the compound's thermal stability limit. The combination of TGA and DSC provides a powerful tool for characterizing the thermal behavior of materials.[2][3]

Isothermal Stress Testing and GC-MS Analysis

To investigate the formation of degradation products and isomerization at specific temperatures, isothermal stress testing followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis is the method of choice.

-

Sample Preparation: Prepare solutions of each ionone isomer in a high-boiling point, inert solvent (e.g., dodecane) at a known concentration (e.g., 1 mg/mL).

-

Thermal Stressing:

-

Place aliquots of the solutions in sealed vials.

-

Heat the vials in a temperature-controlled oven or heating block at various temperatures (e.g., 100 °C, 150 °C, 200 °C) for specific time intervals (e.g., 1, 4, 8, 24 hours).

-

Include a control sample stored at room temperature.

-

-

GC-MS Analysis:

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL of the solution, split or splitless injection depending on the concentration.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to the parent ionone isomers and any new peaks that appear after thermal stress by comparing their mass spectra to a library (e.g., NIST).

-

Quantify the decrease in the parent compound and the formation of degradation products and isomers by integrating the peak areas.

-

This protocol allows for the kinetic analysis of the degradation and isomerization processes.

Mechanisms of Thermal Degradation

In the absence of acidic catalysts, the thermal degradation of ionones is likely to proceed through radical mechanisms or pericyclic reactions. The specific pathways will be influenced by the position of the double bonds in each isomer.

Isomerization

As previously discussed, the primary thermal degradation pathway for γ-ionone is its isomerization to the more stable α- and β-isomers. This likely proceeds through a series of[1][4]-hydride shifts or other pericyclic rearrangements.

Oxidation

If oxygen is present, oxidative degradation can occur, particularly at elevated temperatures. For α,β-unsaturated ketones like the ionones, oxidation can lead to the formation of epoxides, aldehydes, and carboxylic acids. For instance, β-ionone is known to oxidize to form 5,6-epoxy-β-ionone, which can then rearrange to dihydroactinidiolide. A similar pathway can be postulated for the other isomers.

Retro-Diels-Alder Reaction

The cyclohexene ring of the ionones is structurally reminiscent of a Diels-Alder adduct. Under thermal stress, a retro-Diels-Alder reaction could potentially occur, leading to the fragmentation of the ring system. This is a known fragmentation pathway for cyclic systems in mass spectrometry and can also occur under pyrolytic conditions.

Caption: Plausible thermal degradation pathways for ionone isomers.

Quantitative Data and Comparison

While direct, peer-reviewed comparative TGA/DSC data for the three ionone isomers is not currently available, the principles of organic chemistry allow for a qualitative and semi-quantitative comparison.

Table 1: Predicted Relative Thermal Stability and Properties of Ionone Isomers

| Isomer | Structure | Key Structural Feature | Predicted Relative Thermodynamic Stability | Predicted Relative Thermal Stability (Tonset) | Likely Primary Thermal Transformation |

| α-Ionone | Endocyclic, non-conjugated double bond | Intermediate | Intermediate | Isomerization to β-ionone | |

| β-Ionone | Endocyclic, conjugated double bond | High | High | Oxidation, fragmentation at higher temperatures | |

| γ-Ionone | Exocyclic double bond | Low | Potentially higher than α-ionone due to exocyclic bond stability | Isomerization to α- and β-ionone |

Implications for Drug Development and Formulation

The thermal stability of ionones is a critical consideration in their application in pharmaceuticals and other formulated products.

-

Manufacturing Processes: High temperatures during manufacturing, such as in drying, granulation, or extrusion, can lead to the degradation or isomerization of γ- and α-ionone. This can alter the sensory properties of a product and potentially generate unwanted byproducts.

-

Storage and Shelf-Life: Long-term storage at elevated temperatures can result in a gradual shift in the isomeric composition of a product containing γ- or α-ionone, leading to a change in its fragrance profile over time.

-

Excipient Compatibility: The presence of acidic or basic excipients can catalyze the isomerization of γ-ionone even at moderate temperatures. Compatibility studies are therefore essential.

Conclusion

The thermal stability of ionone isomers is a complex interplay of their molecular structure and the conditions to which they are exposed. While β-ionone is the most thermodynamically stable, γ-ionone's exocyclic double bond gives it a unique reactivity profile. The primary thermal liability of γ-ionone is its propensity to isomerize to the more stable α- and β-forms. A thorough understanding of these transformation pathways and the application of appropriate analytical techniques, such as TGA, DSC, and GC-MS, are essential for ensuring the quality, stability, and efficacy of products containing these valuable compounds.

References

-

The Synthesis of Ionones. Perfumer & Flavorist. [Link]

-

Santos, R. P., et al. (2022). Thermal Analysis of the Essential Oil of Aniba rosaeodora Ducke by TGA and DSC. Research, Society and Development, 11(3), e13111326242. [Link]

-

(2022). Thermal Analysis of the Essential Oil of Aniba rosaeodora Ducke by TGA and DSC. ResearchGate. [Link]

-

Application of Thermal Analysis to Flavors and Fragrances. Mettler Toledo. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of gamma-Ionone

This guide provides a comprehensive analysis of the spectroscopic data of gamma-ionone, a key fragrance and flavor compound. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for molecular characterization. This document moves beyond a simple data repository to offer insights into the structural nuances of this compound as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Significance of this compound's Spectroscopic Signature

This compound, with the molecular formula C₁₃H₂₀O and a molecular weight of 192.30 g/mol , is a cyclic terpenoid ketone valued for its characteristic violet and woody aroma.[1] Its structural isomerism with alpha- and beta-ionone necessitates precise analytical methods for its identification and characterization. Spectroscopic techniques provide a powerful toolkit for elucidating the unique structural features of this compound, which are critical for its function in various applications, from perfumery to potential therapeutic uses. Understanding the spectroscopic data is not merely an academic exercise; it is fundamental to quality control, synthetic pathway confirmation, and the exploration of its biochemical interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton and Carbon Framework

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the this compound molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound provides a wealth of information about the number of different types of protons and their neighboring atoms. While experimental data can vary slightly based on solvent and instrument parameters, a predicted ¹H NMR spectrum offers a solid foundation for interpretation.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | d | 1H | Olefinic Proton (C=CH-C=O) |

| ~6.1 | d | 1H | Olefinic Proton (CH=C-C=O) |

| ~4.7 | s | 1H | Exocyclic Methylene Proton |

| ~4.5 | s | 1H | Exocyclic Methylene Proton |

| ~2.3 | s | 3H | Methyl Ketone Protons (-C(O)CH₃) |